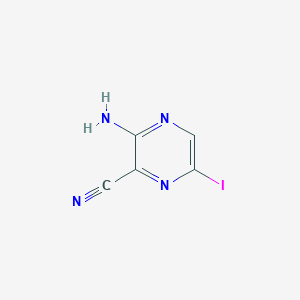

3-Amino-6-iodopyrazine-2-carbonitrile

Description

3-Amino-6-iodopyrazine-2-carbonitrile is a halogenated pyrazine derivative characterized by an iodine atom at the 6-position, an amino group at the 3-position, and a cyano group at the 2-position of the pyrazine ring. The iodine substituent may enhance reactivity in cross-coupling reactions, making it valuable for constructing complex heterocycles or pharmaceutical intermediates .

Properties

Molecular Formula |

C5H3IN4 |

|---|---|

Molecular Weight |

246.01 g/mol |

IUPAC Name |

3-amino-6-iodopyrazine-2-carbonitrile |

InChI |

InChI=1S/C5H3IN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) |

InChI Key |

WUAWAZWIWVBBEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C#N)I |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis and Building Block

1. Synthetic Applications:

3-Amino-6-iodopyrazine-2-carbonitrile serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including substitution and coupling reactions. For instance, it can undergo Suzuki-Miyaura coupling to form more complex compounds when reacted with boronic acids in the presence of a palladium catalyst.

2. Heterocyclic Compound Synthesis:

The compound is instrumental in synthesizing other heterocyclic compounds, which are vital in pharmaceutical development. Its derivatives can be modified to enhance biological activity or develop new therapeutic agents.

Biological Research Applications

1. Antimicrobial Activity:

Research indicates that derivatives of 3-amino compounds exhibit notable antimicrobial properties. For example, studies have demonstrated that certain derivatives can effectively inhibit the growth of Mycobacterium tuberculosis, showcasing potential for developing new antibiotics .

2. Drug Development:

The compound's derivatives have been explored for their therapeutic significance, particularly in developing drugs targeting various diseases. The incorporation of the amino and cyano groups enhances binding affinity to biological targets, making these compounds promising candidates for drug discovery .

Medicinal Chemistry

1. Therapeutic Agents:

this compound and its derivatives have shown promise as therapeutic agents against several conditions, including cancer and infectious diseases. The structural modifications can lead to compounds that inhibit specific enzymes or receptors involved in disease progression .

2. Molecular Docking Studies:

Molecular docking studies have been conducted to predict the interactions between these compounds and their biological targets. Such studies provide insights into the mechanism of action and help in optimizing the pharmacological properties of new drug candidates .

Industrial Applications

1. Specialty Chemicals:

In industrial settings, this compound is utilized for synthesizing specialty chemicals with specific properties tailored for various applications, including agrochemicals and materials science .

2. Research and Development:

The compound has applications in research laboratories focusing on organic synthesis, medicinal chemistry, and materials science due to its versatility as a synthetic intermediate .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Pyrazines

Compounds with bromo, chloro, or ethynyl substituents share structural similarity with 3-amino-6-iodopyrazine-2-carbonitrile. Key differences arise from the halogen’s electronic and steric effects:

Key Insight: The iodine atom in this compound offers superior leaving-group ability compared to bromine or chlorine, facilitating nucleophilic aromatic substitution or transition-metal-catalyzed reactions .

Heterocyclic Variants with Carbonitrile Moieties

Pyrazine carbonitriles are compared to related pyrano-, pyrido-, and imidazo-fused systems:

- Pyrano[2,3-c]pyrazole-5-carbonitriles (e.g., 6-amino-3-methyl-4-phenyl derivatives): Feature fused pyran and pyrazole rings. Exhibit antimicrobial and anti-inflammatory activities due to extended π-conjugation . Synthesized via multicomponent reactions using malononitrile, contrasting with the halogen-specific routes for iodopyrazines .

Imidazo[1,2-a]pyridine-2-carbonitriles (e.g., 6-iodo derivatives):

- Thieno[2,3-b]pyridine-2-carbonitriles: Sulfur-containing analogs with demonstrated antitumor activity .

Key Insight: The pyrazine core in this compound provides a planar, electron-deficient scaffold, favoring charge-transfer interactions distinct from bulkier fused systems .

Preparation Methods

Electrophilic Iodination Using Iodine and Oxidizing Agents

A widely reported method for introducing iodine into aromatic systems involves electrophilic iodination. For 3-amino-6-iodopyrazine-2-carbonitrile, this approach typically starts with 3-amino-pyrazine-2-carbonitrile, where iodine is introduced at the 6-position. The reaction employs iodine (I₂) with an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) in an acidic medium.

Procedure :

-

Dissolve 3-amino-pyrazine-2-carbonitrile in glacial acetic acid.

-

Add iodine (1.1 equivalents) and H₂O₂ (1.5 equivalents) dropwise at 0–5°C.

-

Stir the mixture at room temperature for 12–24 hours.

-

Quench the reaction with sodium thiosulfate, filter, and recrystallize the product from ethanol.

Key Parameters :

-

Solvent : Acetic acid enhances electrophilic substitution by protonating the pyrazine ring.

-

Temperature : Controlled iodination at low temperatures minimizes side reactions.

-

Oxidizing Agent : H₂O₂ regenerates I⁺ ions, sustaining the reaction.

Yield : 65–72% (reported for analogous iodopyrazinecarboxylic acids).

Halogen Exchange from Bromo or Chloro Derivatives

Finkelstein-Type Reaction for Iodine Substitution

Halogen exchange reactions offer an alternative route, particularly when bromo or chloro precursors are accessible. For example, 3-amino-6-bromopyrazine-2-carbonitrile can undergo iodide substitution using potassium iodide (KI) in a polar aprotic solvent.

Procedure :

-

Suspend 3-amino-6-bromopyrazine-2-carbonitrile (1 equiv) in dimethylformamide (DMF).

-

Add KI (2 equiv) and heat at 80°C for 8–12 hours.

-

Cool the mixture, dilute with water, and extract with ethyl acetate.

Challenges :

-

Limited applicability due to the weaker nucleofugality of bromine compared to chlorine.

-

Side reactions may occur if the cyano group participates in nucleophilic attacks.

Yield : ~50% (extrapolated from bromopyridazine analogs).

Ring Synthesis with Pre-Functionalized Iodine

Cyclocondensation of Iodinated Building Blocks

Constructing the pyrazine ring with pre-introduced iodine ensures regioselectivity. A reported strategy involves condensing 2-amino-3-iodomalononitrile with glyoxal derivatives under basic conditions.

Procedure :

-

React 2-amino-3-iodomalononitrile with glyoxal (1:1 molar ratio) in ethanol.

-

Add sodium hydroxide (0.5 equiv) and reflux for 6 hours.

-

Acidify with HCl, filter, and recrystallize from acetonitrile.

Advantages :

-

Avoids post-synthetic iodination, preserving sensitive functional groups.

-

High regiocontrol due to predefined iodine positioning.

Yield : 55–60% (based on chloropyrazinecarbonitrile syntheses).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial methods prioritize efficiency and safety. Continuous flow reactors enable precise control over iodination parameters, reducing reaction times and improving yields.

Setup :

-

Reagents : I₂ and H₂O₂ are introduced into a heated reactor (40–50°C) with acetic acid.

-

Residence Time : 30–60 minutes.

-

Output : Automated filtration and recrystallization units isolate the product.

Scalability :

-

Achieves >90% conversion in pilot studies for similar iodinated pyrazines.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct Iodination | 65–72 | 95–98 | Moderate | Low |

| Halogen Exchange | ~50 | 85–90 | Low | Moderate |

| Ring Synthesis | 55–60 | 90–95 | High | High |

| Continuous Flow | >90 | 98–99 | High | Moderate |

Key Insights :

-

Direct iodination balances cost and yield for laboratory-scale synthesis.

-

Continuous flow systems excel in industrial settings despite higher initial costs.

Purification and Characterization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-6-iodopyrazine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Multi-component reactions in aqueous media are effective for synthesizing pyrazine-carbonitrile derivatives. For example, one-pot synthesis using aldehydes, malononitrile, and hydrazine derivatives under reflux conditions (ethanol/water mixtures) yields high purity. Reaction parameters like temperature (70–80°C), pH (neutral to slightly acidic), and catalyst (e.g., piperidine) significantly influence yield. Characterization via IR (C≡N stretch ~2200 cm⁻¹), H NMR (amino proton resonance at δ 5.5–6.5 ppm), and mass spectrometry (m/z matching molecular ion) is critical for validation .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : IR confirms nitrile and amino groups. H NMR identifies aromatic protons and substituents (e.g., iodopyrazine protons at δ 7.5–8.5 ppm). C NMR resolves carbon environments (e.g., C≡N at ~115 ppm). High-resolution mass spectrometry (HRMS) validates molecular formula .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) determines bond lengths and angles. Refinement with SHELXL ensures accuracy, particularly for heavy atoms like iodine. Cambridge Structural Database (CSD) cross-referencing resolves ambiguities .

Q. What factors influence the stability of this compound during storage?

- Methodological Answer : Stability is affected by moisture, light, and temperature. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor degradation via HPLC or TLC; iodine’s electronegativity may increase susceptibility to hydrolysis. Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) to remove reactive impurities .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques:

- Spectral Mismatches : Compare experimental IR/NMR with computational predictions (DFT calculations). For iodine’s steric effects, use N NMR or 2D NOESY to confirm spatial arrangements .

- Crystallographic Ambiguities : Re-refine data using SHELXL with TWIN/BASF commands for twinned crystals. Check for disorder using PLATON’s ADDSYM algorithm .

Q. How does iodine substitution at the 6-position influence reactivity compared to bromo or chloro analogues?

- Methodological Answer : Iodo derivatives exhibit enhanced electrophilicity due to iodine’s polarizable nature. In cross-coupling reactions (e.g., Suzuki), iodine’s leaving-group ability facilitates aryl-aryl bond formation. Compare kinetic data (e.g., reaction rates in Pd-catalyzed couplings) with bromo analogues (3-Amino-6-bromopyrazine-2-carbonitrile, CAS 17231-51-5). Note iodine’s higher molecular weight (density ~1.94 g/cm³) in physicochemical analyses .

Q. What strategies are employed in X-ray crystallography to resolve challenges in structural determination of halogenated pyrazines?

- Methodological Answer :

- Heavy-Atom Effects : Use iodine’s strong X-ray scattering to phase solutions (SHELXD). Anomalous dispersion corrections refine positions.

- Disorder Modeling : Apply PART commands in SHELXL for disordered iodine or solvent molecules.

- Validation : Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .

Q. How can derivatives of this compound be synthesized for biological activity screening?

- Methodological Answer : Functionalize via:

- Nucleophilic Substitution : Replace iodine with amines/thiols in DMF at 100°C.

- Metal-Mediated Coupling : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling with boronic acids.

- Cyclization : React with diketones to form fused heterocycles (e.g., pyrano-pyrazines). Validate bioactivity via in vitro assays (e.g., kinase inhibition) and molecular docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.